Cas no 104-31-4 (Benzonatate)

Benzonatate is a non-opioid antitussive agent chemically related to tetracaine, functioning as a peripherally acting cough suppressant. It works by anesthetizing the stretch receptors in the respiratory passages, lungs, and pleura, thereby reducing the cough reflex at its source. The compound is particularly effective in managing non-productive cough associated with conditions such as bronchitis, common cold, or other respiratory irritations. Its selective action on peripheral cough receptors minimizes central nervous system effects, distinguishing it from opioid-based alternatives. Benzonatate is typically administered in soft gelatin capsules, ensuring rapid onset of action. Careful dosing is required to avoid systemic side effects, particularly in pediatric populations.
Benzonatate structure
Benzonatate structure
Product Name:Benzonatate
CAS No:104-31-4
MF:C30H53NO11
MW:603.74193072319
MDL:MFCD00072060
CID:35267
PubChem ID:7699
Update Time:2025-06-10

Benzonatate Chemical and Physical Properties

Names and Identifiers

    • Benzonatate
    • 2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl-4-butylaminobenzoate
    • 2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-(butylamino)benzoate
    • Benzonatato
    • Benzonatatum
    • Benzononantin
    • Benzononatine
    • Exangit
    • Tessalon
    • Tessalon-ciba
    • Ventussin
    • Ventussin-loz
    • km65
    • tesalon
    • tessalin
    • 4-(butylamino)benzoic acid 3,6,9,12,15,18,21,24,27-nonaoxaoctacos-1-yl ester
    • CAS-104-31-4
    • Benzonatatum [INN-Latin]
    • Tox21_110398
    • Q2070778
    • 3,6,9,12,15,18,21,24,27-Nonaoxaoctacos-1-yl 4-(butylamino)benzoate #
    • AB00513795
    • HMS2230M19
    • Tox21_110398_1
    • 3,6,9,12,15,18,21,24,27-Nonaoxaoctacos-1-yl 4-(butylamino)benzoate
    • SPBio_001964
    • 104-31-4
    • NCGC00016362-05
    • NCGC00016362-03
    • 2,5,8,11,14,17,20,23,26-nonaoxaoctacosan-28-yl 4-(butylamino)benzoate
    • DTXSID9022655
    • CS-0013413
    • Nonaethyleneglycol-p-n-butylaminobenzoate methyl ester
    • Prestwick2_000012
    • EN300-19736044
    • HMS2095C05
    • 3,6,9,12,15,18,21,24,27-nonaoxaoctacosyl 4-butylaminobenzoate
    • Benzonatate [USP-RS]
    • 2,5,8,11,14,17,20,23,26-Nonaoxaoctacosan-28-yl p-(butylamino)benzoate
    • 5P4DHS6ENR
    • Pharmakon1600-01503864
    • FT-0622718
    • NCGC00016362-02
    • 2-(2-(2-(2-(2-(2-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethyl 4-butylaminobenzoate
    • 3,6,9,12,15,18,21,24,27-Nonaoxaoctacosyl-4-butylaminobenzoate;3,6,9,12,15,18,21,24,27-Nonaoxaoctacosyl-4-butylaminobenzoate
    • 2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-butylaminobenzoate
    • BSPBio_000043
    • Benzoic acid, p-(butylamino)-, 2-(2-(2-(2-(2-(2-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethyl ester
    • Tessalon Perles
    • Benzonatatum (INN-Latin)
    • R05DB01
    • NSC-760128
    • HSDB 7933
    • SR-01000841197-2
    • CCG-213706
    • Benzonatato [INN-Spanish]
    • Benzonatate [USP:INN:BAN]
    • EINECS 203-194-7
    • D00242
    • Benzonatate (USP:INN:BAN)
    • Prestwick0_000012
    • AKOS015891366
    • Zonatuss
    • AB00513795_06
    • Tessalon perles (TN)
    • NSC760128
    • BENZONATATE [USP MONOGRAPH]
    • Benzonatate [MART.]
    • DB00868
    • GTPL7611
    • SR-01000841197
    • MLS002154171
    • BPBio1_000049
    • p-(n)-Butylaminobenzoesaeure-(nonaaethylenglykol-monomethylaether)-ester [German]
    • POLY(OXY-1,2-ETHANEDIYL), .ALPHA.-(4-(BUTYLAMINO)BENZOYL)-.OMEGA.-METHOXY-
    • SCHEMBL28366
    • CHEBI:3032
    • Prestwick1_000012
    • NSC 760128
    • Benzonatat
    • BENZONATATE (USP MONOGRAPH)
    • NCGC00016362-01
    • Benzoic acid, 4-(butylamino)-, 2,5,8,11,14,17,20,23,26-nonaoxaoctacos-28-yl ester
    • J-001145
    • HMS1568C05
    • MS-30648
    • Benzonatate (USP/INN)
    • SMR001233469
    • Benzonatato (INN-Spanish)
    • KM-65
    • HMS3712C05
    • nonaethyleneglycol monomethyl ether p-n-butylaminobenzoate
    • HMS3373I11
    • NS00014318
    • p-(n)-Butylaminobenzoesaeure-(nonaaethylenglykol-monomethylaether)-ester
    • Benzonatate (MART.)
    • Prestwick3_000012
    • HY-B1551
    • Benzoic acid, 4-(butylamino)-, 3,6,9,12,15,18,21,24,27-nonaoxaoctacos-1-yl ester
    • BENZONATATE (USP-RS)
    • DTXCID902655
    • CHEMBL1374379
    • p-butylaminobenzoic acid omega-O-methylnonaethyleneglycol ester
    • DA-71391
    • BRD-K91699951-001-10-2
    • MDL: MFCD00072060
    • Inchi: 1S/C30H53NO11/c1-3-4-9-31-29-7-5-28(6-8-29)30(32)42-27-26-41-25-24-40-23-22-39-21-20-38-19-18-37-17-16-36-15-14-35-13-12-34-11-10-33-2/h5-8,31H,3-4,9-27H2,1-2H3
    • InChI Key: MAFMQEKGGFWBAB-UHFFFAOYSA-N
    • SMILES: O(CCOCCOCCOCCOC(C1C=CC(=CC=1)NCCCC)=O)CCOCCOCCOCCOCCOC

Computed Properties

  • Exact Mass: 603.36200
  • Monoisotopic Mass: 603.361862
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 12
  • Heavy Atom Count: 42
  • Rotatable Bond Count: 33
  • Complexity: 565
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 3
  • XLogP3: nothing
  • Topological Polar Surface Area: 121

Experimental Properties

  • Color/Form: Colorless or yellowish clear oily liquid
  • Density: 1.096
  • Boiling Point:
  • Flash Point: 346.3 °C
  • Refractive Index: 1.495
  • PSA: 121.40000
  • LogP: 2.90760
  • Solubility: It can be dissolved in a variety of organic solvents except aliphatic hydrocarbons, and is miscible with water \ ethanol \ benzene \ ether, etc

Benzonatate Security Information

  • Hazardous Material Identification: Xi

Benzonatate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci70080-1mg
Benzonatate
104-31-4 98%
1mg
¥528.00 2022-04-26
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci70080-5mg
Benzonatate
104-31-4 98%
5mg
¥2229.00 2022-04-26
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci70080-10mg
Benzonatate
104-31-4 98%
10mg
¥3333.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T19644-1 mg
Benzonatate
104-31-4 99.75%
1mg
¥1300.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T19644-5 mg
Benzonatate
104-31-4 99.75%
5mg
¥2927.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T19644-10 mg
Benzonatate
104-31-4 99.75%
10mg
¥4388.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T19644-25 mg
Benzonatate
104-31-4 99.75%
25mg
¥7898.00 2022-04-26
ChemScence
CS-0013413-5mg
Benzonatate
104-31-4 ≥98.0%
5mg
$250.0 2022-04-28
ChemScence
CS-0013413-10mg
Benzonatate
104-31-4 ≥98.0%
10mg
$400.0 2022-04-28
ChemScence
CS-0013413-25mg
Benzonatate
104-31-4 ≥98.0%
25mg
$810.0 2022-04-28

Benzonatate Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:104-31-4)Benzonatate
Order Number:A1245612
Stock Status:in Stock
Quantity:100mg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 22:50
Price ($):360
Email:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:104-31-4)苯佐那酯
Order Number:LE5872731
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:45
Price ($):discuss personally
Email:18501500038@163.com

Benzonatate Related Literature

Additional information on Benzonatate

Research Brief on Benzonatate (CAS 104-31-4): Recent Advances and Therapeutic Implications

Benzonatate (CAS 104-31-4), a non-opioid antitussive agent, has been the subject of renewed research interest due to its unique mechanism of action and therapeutic potential. This research brief synthesizes the latest findings on Benzonatate, focusing on its pharmacological properties, clinical applications, and emerging safety concerns. Recent studies have explored its efficacy in managing cough symptoms, particularly in post-viral and chronic cough syndromes, while also investigating its potential off-label uses in other respiratory conditions.

A 2023 study published in the Journal of Pharmacology and Experimental Therapeutics elucidated the molecular interactions of Benzonatate with pulmonary stretch receptors, providing new insights into its peripheral anesthetic effects. The research demonstrated that Benzonatate's chemical structure, featuring a polyoxyethylene glycol-substituted para-butylaminobenzoate (related to its CAS 104-31-4 designation), allows for selective inhibition of cough reflex pathways without significant central nervous system depression. These findings have important implications for developing next-generation antitussive agents with improved safety profiles.

Clinical research has expanded our understanding of Benzonatate's therapeutic window. A multicenter trial (2024) comparing Benzonatate with codeine-based antitussives showed comparable efficacy in acute cough management but with significantly fewer adverse effects, particularly regarding respiratory depression and addiction potential. However, recent pharmacovigilance reports have highlighted the importance of proper dosing, as cases of accidental overdose (particularly in pediatric populations) continue to be reported, emphasizing the need for enhanced patient education and packaging safety measures.

Emerging research directions include investigations into Benzonatate's potential anti-inflammatory properties and its effects on airway remodeling in chronic respiratory diseases. Preliminary in vitro studies suggest that the compound may modulate cytokine production in bronchial epithelial cells, opening new avenues for research in conditions like asthma and COPD. Additionally, pharmaceutical formulation scientists are exploring novel delivery systems for Benzonatate, including sustained-release formulations and combination products that could improve its therapeutic index.

The safety profile of Benzonatate remains an active area of investigation. Recent pharmacogenetic studies have identified potential biomarkers that may predict individual responses to therapy, while toxicological research continues to refine our understanding of overdose management protocols. Regulatory agencies have issued updated guidance on Benzonatate prescribing practices, reflecting the evolving evidence base surrounding this decades-old medication that continues to reveal new dimensions of clinical utility.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:104-31-4)Benzonatate
A1245612
Purity:99%
Quantity:100mg
Price ($):360
Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:104-31-4)苯佐那酯
LE5872731
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
Email